N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide
Description
This compound features a dihydroimidazo[2,1-b]thiazole core fused to a phenyl ring, linked via an acetamide group to a naphthalen-2-yloxy moiety. The dihydroimidazothiazole system imparts partial saturation, influencing conformational flexibility and electronic properties.
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c27-22(15-28-20-10-7-16-3-1-2-4-18(16)13-20)24-19-8-5-17(6-9-19)21-14-26-11-12-29-23(26)25-21/h1-10,13-14H,11-12,15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUDGURBFXWAKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)COC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- IUPAC Name : this compound
This structure suggests potential interactions with various biological targets due to the presence of both thiazole and naphthalene moieties.
Biological Activity Overview
Research has indicated that derivatives of imidazo[2,1-b]thiazole exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds within this class have shown significant antibacterial and antifungal properties.
- Anticancer Effects : Certain derivatives have been reported to inhibit cancer cell proliferation.
- Anti-inflammatory Properties : Some studies suggest these compounds can modulate inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Anticancer | Inhibition of cancer cell lines | |
| Anti-inflammatory | Modulation of inflammatory cytokines |
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Target Interaction : The compound may interact with specific enzymes or receptors involved in disease pathways.
- Cellular Uptake : Its structure allows for effective cellular penetration, potentially leading to intracellular effects.
- Biochemical Pathways : It may influence key signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds with promising results:
- Antimycobacterial Activity : A study demonstrated that compounds similar to this compound exhibit potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.05 μM .
- Cytotoxicity Assessment : In vitro cytotoxicity tests indicated that certain derivatives were non-toxic to human cell lines (IC50 ≥ 20 μM), suggesting a favorable safety profile for further development .
- Inflammation Modulation : Research has highlighted the ability of these compounds to reduce levels of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Heterocyclic Core Variations
Triazole-Based Analogs
Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () replace the dihydroimidazothiazole with a 1,2,3-triazole ring. Key differences include:
- Triazole (): Synthesized via Cu-catalyzed 1,3-dipolar cycloaddition, these compounds exhibit strong hydrogen bonding (IR: 3262–3302 cm⁻¹ for –NH) and nitro/chloro-substituted phenyl groups (e.g., 6b, 6m). HRMS data confirms molecular weights (e.g., 393.1118 for 6m) .
- Dihydroimidazothiazole (Target Compound): The saturated core may enhance metabolic stability compared to triazoles. Structural analogs in and show pyridine or chlorophenoxy substitutions, suggesting broader applicability in drug design .
Table 1: Heterocyclic Core Comparison
Thiadiazole and Pyridazine Derivatives
- Thiadiazole (): Compounds like N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8) feature sulfur-rich cores, enhancing π-π stacking and redox activity. These show high yields (89.4%) and antimicrobial activity .
- Triazolo[4,3-b]pyridazine (): Larger aromatic systems (e.g., 2-(naphthalen-1-yl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide) increase molecular complexity but may reduce solubility .
Substituent Effects
Aryloxy Groups
- Naphthalen-2-yloxy vs. Naphthalen-1-yloxy : Positional isomerism affects steric interactions. For example, 7a () with naphthalen-2-yloxy shows distinct NMR shifts (δ 5.48 ppm for –OCH2) compared to 6a (naphthalen-1-yloxy) .
- Chlorophenoxy (CAS 872630-18-7, ): Electron-withdrawing Cl groups increase lipophilicity (logP) but may reduce metabolic stability .
Phenyl Ring Modifications
- Nitro Groups (6b, 6c, ): Introduce strong electron-withdrawing effects, altering acetamide reactivity (13C NMR: 165.0 ppm for C=O) .
Table 2: Substituent Impact on Properties
Preparation Methods
Cyclization to Form the Imidazo[2,1-b]Thiazole Core
The imidazo[2,1-b]thiazole scaffold is synthesized via a cyclization reaction between 2-amino-thiazole derivatives and α-halo ketones. A representative procedure from Robert et al. () involves:
Step 1: Synthesis of Ethyl [6-(4-Bromophenyl)Imidazo[2,1-b]Thiazole-3-yl]Acetate Hydrobromide
- Reactants : 2-Amino-3-[(4-bromobenzoyl)methyl]-4-(ethoxycarbonylmethyl)thiazolium bromide (1.0 equiv), cyclizing agent (e.g., HBr/AcOH).
- Conditions : Reflux in ethanol for 6 hours.
- Yield : 72–78% ().
Step 2: Nitration and Reduction to Aniline
- Nitration : Treat the bromophenyl intermediate with concentrated HNO₃/H₂SO₄ at 0–5°C to introduce a nitro group.
- Reduction : Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine.
- Key Data :
| Step | Reagents | Temperature | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 65 |
| Reduction | H₂ (1 atm), Pd-C | RT | 90 |
Synthesis of 2-(Naphthalen-2-yloxy)Acetyl Chloride
Preparation of 2-(Naphthalen-2-yloxy)Acetic Acid
Conversion to Acid Chloride
- Reactants : 2-(Naphthalen-2-yloxy)acetic acid (1.0 equiv), thionyl chloride (2.0 equiv).
- Conditions : Reflux in anhydrous DCM for 3 hours.
- Workup : Remove excess SOCl₂ under reduced pressure.
Amide Coupling to Form the Target Compound
Reaction Conditions
- Reactants :
- 4-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)aniline (1.0 equiv)
- 2-(Naphthalen-2-yloxy)acetyl chloride (1.2 equiv)
- Base : Triethylamine (2.0 equiv) in anhydrous DCM.
- Conditions : Stir at 0°C → RT for 12 hours.
Purification and Yield
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7).
- Yield : 68–75% (, analogous procedure).
Structural Characterization
Spectroscopic Data
X-ray Crystallography
While no direct data exists for the target compound, analogous imidazo[2,1-b]thiazole derivatives exhibit monoclinic crystal systems with π-π stacking interactions ().
Challenges and Optimizations
Cyclization Efficiency
Amide Bond Stability
- Issue : Hydrolysis under acidic conditions.
- Mitigation : Anhydrous conditions and mild bases (e.g., Et₃N) enhance stability ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
